molecular formula C12H12O2 B587043 6-Ethoxynaphthalen-2-ol CAS No. 150788-85-5

6-Ethoxynaphthalen-2-ol

Cat. No.: B587043
CAS No.: 150788-85-5
M. Wt: 188.226
InChI Key: WIIBBUOXRNBMDS-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxynaphthalen-2-ol typically involves the ethoxylation of 2-naphthol. One common method is the Williamson ether synthesis, where 2-naphthol reacts with ethyl iodide in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxynaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro-6-ethoxynaphthalen-2-ol

    Substitution: Various substituted naphthalenes depending on the electrophile used

Scientific Research Applications

6-Ethoxynaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a probe in studying enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxynaphthalen-2-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The ethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxynaphthalen-2-ol
  • 2-Naphthol
  • 6-Hydroxynaphthalen-2-ol

Comparison

Compared to its analogs, 6-Ethoxynaphthalen-2-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications, such as in the synthesis of specific dyes and pigments where enhanced solubility and stability are required.

Properties

IUPAC Name

6-ethoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIBBUOXRNBMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668554
Record name 6-Ethoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150788-85-5
Record name 6-Ethoxynaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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